molecular formula C21H13FO6 B13736757 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid

Cat. No.: B13736757
M. Wt: 380.3 g/mol
InChI Key: SBZARTCMULMVAJ-UHFFFAOYSA-N
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Description

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid is a complex organic compound characterized by its unique structure, which includes two carboxyphenyl groups and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoic acid with 4-carboxyphenylboronic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Similar structure with additional carboxy groups, used in coordination polymers.

    1,3-bis(4-carboxylatophenoxy)benzene: Another related compound with carboxylate groups, used in photocatalytic applications.

    3,5-bis(1-imidazoly)pyridine: Contains imidazole groups, used in coordination chemistry.

Uniqueness

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, binding affinity, and stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H13FO6

Molecular Weight

380.3 g/mol

IUPAC Name

3,5-bis(4-carboxyphenyl)-4-fluorobenzoic acid

InChI

InChI=1S/C21H13FO6/c22-18-16(11-1-5-13(6-2-11)19(23)24)9-15(21(27)28)10-17(18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26)(H,27,28)

InChI Key

SBZARTCMULMVAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2F)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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